Product packaging for methyl N-cyano-2-methylpropanimidate(Cat. No.:CAS No. 59758-81-5)

methyl N-cyano-2-methylpropanimidate

Cat. No.: B2593423
CAS No.: 59758-81-5
M. Wt: 126.159
InChI Key: XLPTWBWIVATEPN-SOFGYWHQSA-N
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Description

Methyl N-cyano-2-methylpropanimidate (CAS: 59758-81-5) is a chemical compound with the molecular formula C 6 H 10 N 2 O and a molecular weight of 126.16 g/mol . As an imidoester derivative bearing a cyano group, it serves as a versatile building block and intermediate in organic synthesis and materials science research. Compounds with related structures, such as 2,2'-azobis(2-methylpropanimidate) (ABI), demonstrate significant utility as MS-cleavable cross-linkers in structural proteomics . These reagents are designed for Free Radical Initiated Peptide Sequencing (FRIPS) , where their gas-phase fragmentation upon collisional activation generates radical ions that provide complementary peptide sequence information. This makes them valuable tools for researchers studying protein conformations and protein-protein interactions . Furthermore, the structural motifs present in this compound suggest potential as a synthetic intermediate for the development of specialized polymers . Analogous compounds, like Methyl 2-cyano-2-methylpropanoate, are known to contribute improved thermal stability and mechanical strength to polymers, indicating potential applications in the creation of advanced materials . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It is not intended for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B2593423 methyl N-cyano-2-methylpropanimidate CAS No. 59758-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-cyano-2-methylpropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)6(9-3)8-4-7/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPTWBWIVATEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl N Cyano 2 Methylpropanimidate and Its Analogues

Direct Synthesis Approaches to Methyl N-cyano-2-methylpropanimidate

Direct synthetic methods focus on the formation of the N-cyanoimidate moiety in a single key step from readily accessible precursors. These approaches are often favored for their efficiency and atom economy.

Imidation Reactions Involving Cyanamides

A primary and effective method for the direct synthesis of N-cyanoimidates, including this compound, involves the reaction of an orthoester with cyanamide (B42294). This reaction is typically carried out in the presence of an acid anhydride, which acts as a dehydrating agent and promoter.

For the synthesis of the target molecule, trimethyl 2-methylpropanoate (B1197409) would serve as the orthoester precursor. The reaction with cyanamide, facilitated by a reagent such as acetic anhydride, proceeds by heating the mixture. This process leads to the formation of this compound, with the corresponding ester (methyl acetate) and carboxylic acid (acetic acid) being generated as byproducts, which can be removed by distillation.

A general representation of this reaction is as follows: RC(OR')₃ + H₂NCN → R-C(=NCN)-OR' + 2 R'OH

While specific data for the synthesis of this compound is not extensively reported, analogous reactions with other orthoesters have been documented, suggesting good to excellent yields are attainable under optimized conditions.

Reactant 1Reactant 2Catalyst/ReagentProductTypical Conditions
Trimethyl 2-methylpropanoateCyanamideAcetic AnhydrideThis compoundHeating (e.g., 120-150 °C)
Triethyl orthoacetateCyanamideAcetic AnhydrideEthyl N-cyanoacetimidateHeating (e.g., 130-150 °C)

Alkylation and Acylation Strategies for Cyanoimidate Formation

Alkylation of a pre-formed N-cyanoimidate salt is another viable direct synthetic route. This strategy involves the deprotonation of an N-cyanoimidate precursor to form a nucleophilic anion, which is then alkylated with a suitable methylating agent, such as methyl iodide or dimethyl sulfate.

The key challenge in this approach lies in the synthesis and stability of the N-cyanoimidate precursor. However, should a suitable precursor be available, this method offers a straightforward way to introduce the methyl group onto the oxygen atom of the imidate. The reaction is typically carried out in an aprotic solvent to prevent protonation of the anionic intermediate.

Indirect Synthetic Pathways via Precursor Transformations

Conversion of Related Nitriles or Carboxylic Acid Derivatives

A highly relevant indirect pathway involves the preparation of an imidate hydrochloride precursor from a nitrile, followed by its reaction with a cyano-group donor. The Pinner reaction is a classic and effective method for converting a nitrile, such as 2-methylpropanenitrile, into the corresponding imidate hydrochloride. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This reaction involves treating the nitrile with an alcohol, in this case, methanol (B129727), in the presence of anhydrous hydrogen chloride.

The resulting methyl 2-methylpropanimidate hydrochloride can then be reacted with a source of the cyano group. For instance, reaction with cyanamide can yield the desired this compound. This two-step process allows for the synthesis of the target compound from a simple and readily available nitrile.

Step 1: Pinner Reaction CH₃CH(CH₃)CN + CH₃OH + HCl → [CH₃CH(CH₃)C(=NH₂)OCH₃]⁺Cl⁻

Step 2: Cyanation [CH₃CH(CH₃)C(=NH₂)OCH₃]⁺Cl⁻ + H₂NCN → CH₃CH(CH₃)C(=NCN)OCH₃ + NH₄Cl

The Pinner reaction is known to proceed in high yields, and the subsequent cyanation step can also be efficient under appropriate conditions. beilstein-journals.orgwikipedia.orgorganic-chemistry.org

PrecursorReagentsIntermediateFinal Product
2-Methylpropanenitrile1. CH₃OH, HCl; 2. H₂NCNMethyl 2-methylpropanimidate hydrochlorideThis compound

Another approach within this category is the conversion of a carboxylic acid derivative. For example, 2-methylpropanoic acid can be converted to its corresponding orthoester, trimethyl 2-methylpropanoate, which can then be used in the direct synthesis method described in section 2.1.1. The synthesis of orthoesters from carboxylic acids or their derivatives is a well-established transformation in organic chemistry.

Modifications of Existing Imidate Structures

This strategy involves starting with a pre-existing imidate and introducing the N-cyano group. A potential method for this transformation is the reaction of an O-alkyl imidate with a cyanogen (B1215507) halide, such as cyanogen chloride or cyanogen bromide.

In this approach, a pre-synthesized methyl 2-methylpropanimidate would be treated with a cyanogen halide. The reaction likely proceeds through the nucleophilic attack of the imidate nitrogen onto the electrophilic carbon of the cyanogen halide, followed by the elimination of a hydrogen halide. This method provides a direct way to introduce the cyano functionality onto the nitrogen atom of the imidate.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions and the appropriate selection of reagents.

For the direct synthesis from orthoesters and cyanamide, key parameters to optimize include the reaction temperature, the choice and stoichiometry of the acid anhydride, and the method of product purification. The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the product. The use of different acid anhydrides, such as propionic anhydride, could also be explored to potentially improve yields or reaction times.

In the case of the Pinner reaction for the synthesis of the imidate hydrochloride precursor, the exclusion of water is critical to prevent the hydrolysis of the product to an ester. wikipedia.org The reaction is typically carried out at low temperatures to control the exothermicity and improve the yield of the desired imidate salt. The choice of solvent can also influence the reaction outcome, with non-polar aprotic solvents often being favored.

For alkylation strategies, the choice of base for deprotonation and the alkylating agent are crucial. A strong, non-nucleophilic base is required to fully deprotonate the N-cyanoimidate precursor without competing in the subsequent alkylation step. The reactivity of the methylating agent will also affect the reaction rate and efficiency.

Catalytic Systems in Cyanoimidate Synthesis

While the one-pot cyanoimidation of aromatic aldehydes can proceed without a catalyst, the synthesis of related cyanamides and N-cyanoguanidines often employs various catalytic systems. organic-chemistry.org These systems could potentially be adapted for the synthesis of N-cyanoimidates like this compound, especially to overcome the challenges associated with aliphatic substrates. Transition metal catalysts have been shown to be effective in the formation of C-N bonds and could facilitate the desired transformation.

Examples of catalytic systems used in the synthesis of related compounds include:

Copper-based catalysts: Copper salts have been utilized in the cyanation of secondary amines to form disubstituted cyanamides.

Iron-based catalysts: Iron-mediated multicomponent methods have been developed for the synthesis of substituted cyanamides from isothiocyanates under mild, room temperature conditions. ias.ac.in

Palladium and Nickel catalysts: These have been extensively used in cross-coupling reactions to form C-N bonds, and could potentially be applied to the synthesis of N-cyanoimidates from appropriate precursors.

The choice of catalyst and ligand is crucial and would need to be empirically determined to achieve optimal yield and selectivity for the synthesis of this compound.

Catalyst SystemPrecursorsProduct TypePotential Applicability
Copper SaltsSecondary Amines, Cyanide SourceDisubstituted CyanamidesMay catalyze the addition of the cyano group.
Iron SaltsIsothiocyanates, AminesSubstituted CyanamidesOffers a mild and environmentally friendly option.
Palladium/Nickel ComplexesAryl/Alkyl Halides, Cyanide SourceAryl/Alkyl CyanamidesPotential for cross-coupling approaches to form the N-cyano bond.

Solvent Effects and Temperature Control

The selection of solvent and the control of temperature are critical parameters in the synthesis of N-cyanoimidates, influencing reaction rates, yields, and the formation of byproducts. In the one-pot cyanoimidation of aromatic aldehydes, methanol has been used as both a reactant and a solvent. organic-chemistry.org The reaction is typically conducted at room temperature, indicating that it can proceed under mild conditions. organic-chemistry.org

For the synthesis of this compound, a systematic investigation of different solvents would be necessary. The polarity of the solvent can significantly impact the solubility of reactants and the stability of intermediates. Aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) might offer advantages over protic solvents like methanol, particularly in preventing side reactions.

Temperature control is also paramount. While the synthesis of aromatic analogues proceeds at room temperature, the lower reactivity of aliphatic aldehydes might necessitate heating to drive the reaction to completion. organic-chemistry.org However, elevated temperatures could also lead to decomposition of the desired product or the formation of unwanted side products. Therefore, a careful optimization of the temperature profile would be essential.

ParameterCondition for Aromatic AnaloguesConsiderations for this compound
SolventMethanolExploration of aprotic solvents (e.g., ACN, THF, DMF) to potentially improve yield and reduce side reactions.
TemperatureRoom TemperatureOptimization required; heating may be necessary to overcome the lower reactivity of the aliphatic substrate, but must be balanced against potential product degradation.
Baset-BuONaScreening of various organic and inorganic bases to optimize the reaction.
OxidantN-Bromosuccinimide (NBS)Evaluation of other oxidants to potentially improve efficiency and selectivity.

Chemical Reactivity and Mechanistic Investigations of Methyl N Cyano 2 Methylpropanimidate

Metal-Catalyzed Transformations and Ligand Effects

There is no available information on the metal-catalyzed transformations of methyl N-cyano-2-methylpropanimidate. Research on other N-cyano compounds suggests potential reactivity in cross-coupling reactions or cycloadditions, but this is purely hypothetical for the specified compound. Similarly, the influence of different ligands on such hypothetical reactions has not been studied.

Mechanistic Studies of Bond Activation and Formation

No mechanistic studies, including kinetic isotope effects, reaction progress monitoring, or the role of transition states and energy barriers, have been published for reactions involving this compound.

Kinetic Isotope Effects

Data on kinetic isotope effects, which are crucial for understanding the rate-determining steps of reactions, are not available for this compound.

Reaction Progress Monitoring and Intermediate Detection

There are no published studies that have monitored the progress of reactions involving this compound or have detected any reaction intermediates.

Role of Transition States and Energy Barriers

Computational or experimental studies determining the transition states and energy barriers for reactions of this compound have not been reported in the scientific literature.

Spectroscopic and Advanced Structural Characterization of Methyl N Cyano 2 Methylpropanimidate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of methyl N-cyano-2-methylpropanimidate. nih.gov The molecule's structure presents possibilities for conformational isomerism due to rotation around single bonds, such as the C(isopropyl)-C(imidate) and O-CH₃ bonds. Furthermore, the N-cyanoimidate moiety could potentially exhibit tautomerism.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would unequivocally connect the methine proton of the isopropyl group to the two methyl protons within that same group.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached carbons. It would be used to assign the carbon signals for the methoxy (B1213986) group, the two distinct methyl groups and the methine of the isopropyl substituent, and the quaternary carbons of the imidate and cyano groups.

Variable Temperature NMR Studies

Dynamic processes such as the rotation around the C-N bond or potential tautomeric exchange can be investigated using variable temperature (VT) NMR studies. researchgate.net If the molecule exists as a mixture of rapidly interconverting conformers at room temperature, the NMR signals will appear as broadened averages.

By lowering the temperature, the rate of this interconversion can be slowed down. If the exchange rate becomes slow on the NMR timescale, the broad signals will decoalesce and sharpen into separate sets of signals, one for each distinct conformer. Analysis of the spectra at different temperatures allows for the determination of the coalescence temperature, which can then be used to calculate the free energy of activation (ΔG‡) for the dynamic process, providing quantitative insight into the rotational energy barriers within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide an unambiguous elucidation of the molecular architecture of this compound, assuming a suitable crystal can be grown.

The analysis would yield highly accurate data on:

Bond Lengths: The precise distances between bonded atoms, such as the C=N double bond of the imidate, the C≡N triple bond of the cyano group, and the C-O and C-C single bonds.

Bond Angles: The angles between adjacent bonds, defining the local geometry around each atom.

Torsion Angles: These angles describe the conformation of the molecule, for instance, the rotational position of the isopropyl group relative to the plane of the imidate moiety.

Intermolecular Interactions: The crystal packing arrangement would reveal non-covalent interactions between molecules, such as van der Waals forces or potential weak hydrogen bonds, which dictate the solid-state structure. nih.govresearchgate.net

Crystal structures of related molecules, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, have demonstrated the power of this technique to establish detailed molecular geometries and intermolecular contacts. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that induce a change in the molecular dipole moment.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, the key functional groups would give rise to characteristic bands in the spectra. The cyano (C≡N) and imidate (C=N) groups are particularly strong candidates for spectroscopic analysis. scirp.org The C≡N stretch is expected to produce a strong, sharp band in the 2200–2300 cm⁻¹ region in both IR and Raman spectra. scirp.org The C=N stretch of the imidate group would typically appear in the 1600–1700 cm⁻¹ range. scirp.orgscirp.org

Table 1: Predicted Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (sp³)-CH₃, -CH-2850–3000Medium-StrongMedium-Strong
C≡N StretchCyano2200–2250Medium-StrongStrong
C=N StretchImidate1620–1680Medium-StrongMedium
C-O StretchImidate Ether1200–1300StrongWeak

High-Resolution Mass Spectrometry for Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions and the elucidation of fragmentation pathways. Under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to undergo characteristic fragmentation.

The fragmentation patterns are dictated by the relative stability of the resulting carbocations and neutral radicals. Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen) is a common pathway. This could lead to the loss of a methyl radical (•CH₃) or an isopropyl radical (•CH(CH₃)₂).

Loss of Neutral Molecules: The molecule could lose stable neutral fragments. A prominent fragmentation might be the loss of the methoxy radical (•OCH₃) from the imidate group.

Cleavage involving the Cyano Group: Fragmentation can be directed by the cyano group, potentially leading to the formation of stable nitrilium ions. nih.gov

Rearrangements: More complex rearrangements, such as a McLafferty rearrangement, could occur if structurally feasible, though they are less probable in this specific structure.

The resulting high-resolution mass spectrum would consist of a series of peaks, each corresponding to a specific fragment ion. By analyzing the exact masses of these fragments, a detailed map of the molecule's breakdown can be constructed, confirming its structural features. mdpi.com

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

Proposed Fragment StructureProposed Fragmentation PathwayExact Mass (Da)
[M - •CH₃]⁺Loss of a methyl radical from the isopropyl group125.0715
[M - •OCH₃]⁺Loss of a methoxy radical109.0766
[M - •CH(CH₃)₂]⁺Loss of an isopropyl radical97.0245
[C(CH₃)₂CN]⁺Cleavage of the C-C bond adjacent to the imidate68.0500

Theoretical and Computational Chemistry Studies on Methyl N Cyano 2 Methylpropanimidate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, offer deep insights into the electronic characteristics and potential reactivity of methyl N-cyano-2-methylpropanimidate.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies. For this compound, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry.

The process involves selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) that appropriately describe the electronic environment of the molecule. The calculation then iteratively adjusts the positions of the atoms until a minimum energy conformation is found. The outcome of this optimization would be a set of Cartesian coordinates for each atom, from which crucial structural parameters can be derived.

Illustrative Data Table of Optimized Geometrical Parameters for this compound (Hypothetical)

ParameterBond/AnglePredicted Value
Bond LengthC=N (imidate)Value in Å
Bond LengthN-C (cyano)Value in Å
Bond LengthC≡N (cyano)Value in Å
Bond LengthO-CH₃Value in Å
Bond AngleC-N-CValue in degrees
Dihedral AngleC-O-C-NValue in degrees
Note: The values in this table are placeholders and represent the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO lobes on the molecular structure would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Illustrative Data Table of FMO Properties for this compound (Hypothetical)

ParameterValue (in eV)
Energy of HOMOCalculated Value
Energy of LUMOCalculated Value
HOMO-LUMO Energy GapCalculated Value
Note: The values in this table are placeholders and represent the type of data that would be generated from FMO analysis.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a comprehensive understanding of the reaction mechanism.

Energy Profile Mapping

For a given reaction involving this compound, computational methods can be used to map the energy profile from reactants to products. This involves locating the structures of all transition states and intermediates along the reaction coordinate. The energies of these species are then calculated to construct a reaction energy diagram.

Catalyst-Substrate Interaction Modeling

If a reaction involving this compound is catalyzed, computational modeling can be used to study the interactions between the catalyst and the substrate. This involves building a model of the catalyst-substrate complex and optimizing its geometry.

By analyzing the electronic structure and bonding within this complex, researchers can understand how the catalyst facilitates the reaction. For instance, the calculations can reveal how the catalyst alters the electron distribution in the substrate, thereby lowering the activation energy of the reaction. Non-covalent interactions, such as hydrogen bonding or van der Waals forces, that are crucial for the catalytic process can also be quantified.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the molecule in different environments.

For this compound, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes.

NMR Spectra: The chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁴N) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts are a powerful tool for assigning signals in experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

A close agreement between the computationally predicted spectra and experimental data would provide strong validation for the calculated molecular structure and electronic properties of this compound.

Tautomeric Equilibrium Analysis and Energetic Preferences of this compound

A comprehensive review of theoretical and computational chemistry literature reveals a notable absence of specific studies focused on the tautomeric equilibrium and energetic preferences of this compound. While computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are frequently employed to investigate tautomerism in related chemical structures like amidines, imidates, and other nitrogen-containing heterocyles, dedicated research on this particular N-cyanoimidate is not available in the reviewed scientific literature.

Tautomerism is a fundamental concept in organic chemistry describing the equilibrium between two or more interconverting structural isomers. For N-cyanoimidates, potential tautomeric forms could arise from the migration of a proton. In the case of this compound, the principal structure is the imidate form. A potential tautomer would be the corresponding N-cyanoenamine, resulting from a proton shift from the carbon alpha to the C=N double bond to the nitrogen atom of the imidate.

The energetic preference for one tautomer over another is influenced by several factors, including bond energies, steric hindrance, and electronic effects. Generally, computational studies on similar systems indicate that the relative stability of tautomers can be significantly affected by the solvent environment. nih.govorientjchem.org For instance, polar solvents might stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding.

In the absence of specific computational data for this compound, any discussion on its tautomeric equilibrium remains speculative. A detailed analysis would necessitate dedicated quantum chemical calculations to determine the optimized geometries of the potential tautomers and the transition state connecting them. Such calculations would provide crucial data on their relative energies, thereby indicating the predominant tautomer at equilibrium and the energy barrier for their interconversion.

Given the lack of specific research, no data tables on the relative energies or populations of tautomers for this compound can be presented. Future computational studies would be invaluable in elucidating the tautomeric behavior of this compound and providing a quantitative understanding of its structural and energetic landscape.

Applications of Methyl N Cyano 2 Methylpropanimidate in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Heterocyclic Compounds

Methyl N-cyano-2-methylpropanimidate, as a member of the N-cyanoimidate class of compounds, possesses a unique reactive profile that makes it a potential building block for the synthesis of diverse heterocyclic structures. The N-cyanoimidate functionality serves as a versatile synthon for constructing nitrogen-containing rings.

While direct studies on this compound for the synthesis of quinazolines are not extensively documented in the reviewed literature, the utility of closely related N-cyanoimidates in this context provides significant insights. Research has demonstrated the successful application of methyl N-cyano-2-nitrobenzimidates in the preparation of quinazoline (B50416) derivatives. This analogous compound serves as a valuable precedent for the potential reactivity of this compound.

In a notable study, methyl N-cyano-2-nitrobenzimidates were utilized as key substrates in a cascade reductive cyclization to produce 2,4-diaminoquinazolines and tricyclic quinazolines. researchgate.net The reaction, facilitated by an Fe/HCl system, proceeds with high efficiency. The initial step involves the quantitative formation of methyl N-cyano-2-nitrobenzimidates from 2-nitrobenzaldehyde (B1664092) and cyanamide (B42294). Subsequent reaction with various primary amines leads to the formation of the desired quinazoline products in good to excellent yields. researchgate.net

The synthesis of tricyclic quinazolines, specifically 2,3-dihydroimidazo[1,2-c]quinazolin-5-amines, has also been achieved in good yields by reacting methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine. researchgate.net This one-pot procedure highlights the efficiency of N-cyanoimidates in constructing multiple heterocyclic rings. researchgate.net

Table 1: Synthesis of 2,4-Diaminoquinazolines using a Methyl N-Cyano-2-Nitrobenzimidate Analog

Entry Primary Amine (R-NH₂) Product Yield (%)
1 Cyclohexylamine 2-Cyclohexylamino-4-aminoquinazoline 85
2 Benzylamine 2-Benzylamino-4-aminoquinazoline 92
3 n-Butylamine 2-(n-Butylamino)-4-aminoquinazoline 78
4 Isopropylamine 2-Isopropylamino-4-aminoquinazoline 81

Data derived from studies on methyl N-cyano-2-nitrobenzimidates as an illustrative example of N-cyanoimidate reactivity. researchgate.net

Precursor for the Derivatization of Biologically Relevant Scaffolds (excluding activity/dosage)

There is a lack of specific research in the available literature detailing the use of this compound as a precursor for the derivatization of biologically relevant scaffolds.

Role in Multicomponent Reactions and Diversity-Oriented Synthesis

Currently, there are no specific studies in the scientific literature that describe the application of this compound in multicomponent reactions or its use in diversity-oriented synthesis.

Generation of Chiral Intermediates and Stereoselective Transformations

The scientific literature does not currently contain specific research on the use of this compound for the generation of chiral intermediates or its application in stereoselective transformations.

Applications in Material Science Precursor Chemistry

There is no information available in the current scientific literature regarding the applications of this compound in material science precursor chemistry.

Q & A

Q. What are the optimal synthetic routes for methyl N-cyano-2-methylpropanimidate, and how can reaction parameters be systematically optimized?

Methodological Answer: The synthesis can be approached via nucleophilic substitution or condensation reactions. To optimize yield and purity, vary parameters such as solvent polarity (e.g., acetonitrile vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., HATU for coupling reactions). Use fractional factorial design to identify critical variables. Monitor progress via thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 210–260 nm. For reproducibility, ensure strict control of anhydrous conditions due to the cyano group’s sensitivity to hydrolysis .

Q. Which spectroscopic techniques are most suitable for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve structural features. The cyano group (-C≡N\text{-C≡N}) deshields adjacent protons, causing distinct splitting patterns (e.g., the methylpropanimidate backbone).
  • FT-IR : Confirm the cyano stretch at ~2200–2250 cm1^{-1} and ester carbonyl at ~1700–1750 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]+^+) and detect fragmentation patterns. Cross-reference data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Advanced Research Questions

Q. How does this compound interact with heterogeneous surfaces, and what experimental designs can elucidate adsorption mechanisms?

Methodological Answer: Conduct controlled adsorption studies using quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify surface binding. Prepare model surfaces (e.g., silica, cellulose) and expose them to vapor or solution-phase compound under varying humidity and temperature. Analyze surface reactivity via in situ Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) to track bond formation/cleavage. Compare results with computational models (e.g., molecular dynamics simulations) to predict interfacial behavior .

Q. What strategies resolve contradictions in reported stability data for this compound across studies?

Methodological Answer: Perform accelerated stability testing under stress conditions (e.g., 40°C/75% RH, UV light). Use HPLC-UV or LC-MS to quantify degradation products (e.g., hydrolysis to carboxylic acid derivatives). Compare degradation kinetics in different solvents (e.g., aqueous vs. anhydrous). Validate findings using orthogonal methods:

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
  • Kinetic Isotope Effects : Replace labile protons with deuterium to probe hydrolysis pathways. Document all environmental controls (e.g., oxygen exclusion) to ensure reproducibility .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments, and what experimental validations are essential?

Methodological Answer: Use density functional theory (DFT) to calculate electrophilicity parameters (e.g., Fukui indices) at the cyano and ester groups. Simulate transition states for nucleophilic attack (e.g., by amines or thiols). Validate predictions via kinetic studies:

  • Pseudo-First-Order Kinetics : Monitor reaction rates with excess nucleophile via stopped-flow spectroscopy.
  • Isotopic Labeling : Use 15N^{15}N-labeled compounds to track cyano group participation. Correlate computational activation energies with experimental rate constants .

Methodological Design & Data Analysis

Q. What experimental frameworks are recommended for studying this compound’s role in multi-step synthetic pathways?

Methodological Answer: Design a reaction matrix to evaluate its efficacy as an intermediate:

  • Step 1 : Optimize its synthesis (see FAQ 1).
  • Step 2 : Test its reactivity in subsequent steps (e.g., cyclization, cross-coupling) using kinetic profiling.
  • Step 3 : Isolate and characterize intermediates via preparative HPLC or crystallization. Use multivariate analysis (e.g., PCA) to identify critical variables affecting pathway efficiency. Document side reactions (e.g., dimerization) and mitigate them via steric hindrance or temperature modulation .

Q. How should researchers address discrepancies in reported bioactivity data for derivatives of this compound?

Methodological Answer: Re-evaluate assay conditions:

  • Cell-Based Assays : Standardize cell lines, passage numbers, and incubation times.
  • Dose-Response Curves : Use Hill slopes to compare potency (EC50_{50}) across studies.
  • Control Experiments : Include reference compounds (e.g., positive/negative controls) to calibrate results. Perform meta-analyses of published data to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.